N-(2-fluorobenzoyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea
Description
N-(2-fluorobenzoyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea is a synthetic urea derivative characterized by a 2-fluorobenzoyl group and a 4-substituted phenyl ring bearing a heavily brominated pyrazole moiety (3,4,5-tribromo-1H-pyrazol-1-yl). The fluorine atom at the ortho position of the benzoyl group and the tribrominated pyrazole are likely critical for its bioactivity, influencing parameters such as lipophilicity, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
2-fluoro-N-[[4-(3,4,5-tribromopyrazol-1-yl)phenyl]carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br3FN4O2/c18-13-14(19)24-25(15(13)20)10-7-5-9(6-8-10)22-17(27)23-16(26)11-3-1-2-4-12(11)21/h1-8H,(H2,22,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFQPORGAVXOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)N3C(=C(C(=N3)Br)Br)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br3FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorobenzoyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action based on available research findings.
Chemical Structure and Synthesis
The compound features a urea linkage and incorporates a fluorobenzoyl group along with a tribromo-pyrazolyl moiety. The synthesis typically involves multi-step organic reactions including the formation of the urea bond via reaction between isocyanates and amines.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Urea Linkage | Urea Structure |
| Fluorobenzoyl Group | Fluorobenzoyl Structure |
| Tribromo-Pyrazolyl Group | Tribromo-Pyrazolyl Structure |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of urea have been shown to inhibit the growth of A549 (lung cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer) cell lines.
Case Study: Antiproliferative Activity
In a study evaluating similar urea derivatives, compounds demonstrated IC50 values ranging from 2.12 μM to 3.90 μM against A549 and HCT116 cell lines, indicating potent anticancer activity comparable to established chemotherapeutics like sorafenib .
The proposed mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation.
- Apoptosis Induction : It has been suggested that the compound can trigger apoptotic pathways in cancer cells.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic application. Studies on similar compounds indicate that modifications in their structure can significantly affect their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Oral Bioavailability | High (specific values vary based on structural modifications) |
| Half-Life | Moderate (dependent on metabolic pathways) |
| Toxicity Profile | Generally low; however, specific studies are required for detailed assessment |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical Contexts
The compound belongs to a broader class of urea-based pesticides, which often feature halogenated aromatic or heteroaromatic substituents. Key structural analogues include:
Key Observations:
- Halogenation Patterns: Bromination at the pyrazole ring (target compound) may enhance steric bulk and electron-withdrawing effects compared to chlorinated or fluorinated phenyl groups in analogues like teflubenzuron. This could improve persistence in biological systems or environmental stability .
- Fluorine vs. Chlorine: The 2-fluorobenzoyl group in the target compound may confer higher metabolic resistance than chlorinated analogues (e.g., 4-chlorophenyl derivative ), as fluorine’s small size and strong C-F bond often reduce oxidative degradation .
- Pyrazole vs. Benzamide Linkages: Unlike teflubenzuron, which uses a benzamide scaffold, the target compound’s urea linkage may alter binding kinetics in chitin synthesis inhibition, a common mode of action for benzoylurea pesticides .
Comparison with Soluble Epoxide Hydrolase Inhibitors
This highlights the versatility of fluorinated aromatic groups in diverse biological applications. However, the urea functional group in the target compound likely shifts its mechanism away from epoxide hydrolase inhibition toward pesticidal activity.
Research Findings and Mechanistic Insights
- Pesticidal Activity: Structural parallels to benzoylurea insecticides (e.g., teflubenzuron) suggest the target compound may act as a chitin synthesis inhibitor, disrupting insect molting and development . The tribromopyrazole group could enhance binding to arthropod-specific enzymes due to increased hydrophobicity and halogen bonding .
- Synthetic Feasibility: The brominated pyrazole moiety may pose synthesis challenges compared to chlorinated or fluorinated analogues, requiring specialized bromination protocols .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis route for N-(2-fluorobenzoyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea to improve yield and purity?
- Methodology :
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Step 1 : Start with coupling 2-fluorobenzoyl isocyanate with 4-(3,4,5-tribromo-1H-pyrazol-1-yl)aniline in an inert solvent (e.g., dichloromethane or toluene) under reflux. Use triethylamine as a base to neutralize HCl byproducts, as demonstrated for analogous urea derivatives .
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Step 2 : Apply a Design of Experiments (DoE) approach to optimize reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, a central composite design can reduce the number of trials while identifying critical interactions between variables .
-
Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate). Typical yields for similar urea syntheses range from 60–85% .
- Data Contradiction Analysis :
-
If yields drop unexpectedly, verify the purity of starting materials (e.g., tribromopyrazole stability under reflux conditions). Cross-check spectroscopic data (e.g., IR carbonyl peaks at ~1650–1700 cm⁻¹ for urea bonds) to confirm structural integrity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and fluorobenzoyl C-F vibrations (~1200 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and pyrazole/tribromo-substituted phenyl groups. Use DEPT-135 to distinguish CH₂/CH₃ groups in impurities .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₁₇H₁₀Br₃FN₄O₂: ~597.8 Da) and isotopic patterns for Br atoms .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Q. What are the key physicochemical properties (e.g., solubility, stability) influencing experimental design?
- Methodology :
- Solubility : Test in DMSO (common stock solvent), ethanol, and aqueous buffers (pH 4–9). Urea derivatives often show poor aqueous solubility but moderate solubility in polar aprotic solvents .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydrolytic cleavage of urea bonds is a common failure mode .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and regioselectivity in the synthesis of this compound?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model the coupling reaction between 2-fluorobenzoyl isocyanate and the tribromopyrazole-aniline intermediate. Compare activation energies for alternative pathways (e.g., competing nucleophilic attacks) .
- Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to identify low-energy transition states and intermediates .
- Validation : Cross-validate computational predictions with experimental LC-MS data for byproducts (e.g., dimerization or hydrolysis products) .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodology :
- Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme inhibition, cell viability) using multivariate statistics (PCA or PLS-DA) to identify confounding variables (e.g., solvent effects, cell line variability) .
- Molecular Docking : Perform docking studies with target proteins (e.g., p38 MAP kinase for anti-inflammatory activity) to assess binding mode consistency. Compare results with analogous urea derivatives showing IC₅₀ values <10 μM .
- Dose-Response Refinement : Re-test disputed activity ranges using a high-content screening (HCS) platform with tighter controls (e.g., fixed DMSO concentrations ≤0.1%) .
Q. What reactor design principles are critical for scaling up synthesis while maintaining selectivity?
- Methodology :
- Continuous Flow Reactors : Optimize residence time and mixing efficiency to minimize side reactions (e.g., tribromopyrazole decomposition). Use microreactors for exothermic intermediate steps .
- Membrane Separation : Integrate ceramic nanofiltration membranes to isolate the urea product from unreacted aniline or solvents, improving purity >98% .
- Process Simulation : Model heat/mass transfer using Aspen Plus® to predict bottlenecks (e.g., solvent evaporation rates during reflux) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
